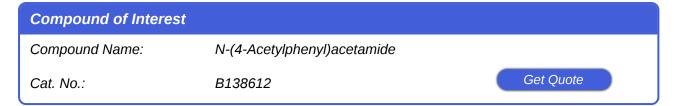


N-(4-Acetylphenyl)acetamide: A Versatile Scaffold for Innovations in Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)acetamide, a readily accessible synthetic building block, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a reactive acetyl group and an acetamido moiety, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide explores the multifaceted role of **N-(4-acetylphenyl)acetamide** in drug discovery, detailing its synthesis, chemical reactivity, and application in the development of novel therapeutic agents across various disease areas. Through a comprehensive review of key studies, this document aims to provide researchers and drug development professionals with a thorough understanding of the potential of this valuable synthetic intermediate.

Chemical Properties and Synthesis

N-(4-Acetylphenyl)acetamide, also known as Acetaminophen impurity C, is a solid with the molecular formula $C_{10}H_{11}NO_2$ and a molecular weight of 177.19 g/mol . Its structure features a para-substituted benzene ring with an acetyl group and an acetamido group, which are key to its utility as a synthetic building block.

The synthesis of **N-(4-acetylphenyl)acetamide** is typically achieved through the acylation of 4-aminoacetophenone. A common laboratory-scale procedure involves the reaction of 4-



aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Applications in Medicinal Chemistry

The **N-(4-acetylphenyl)acetamide** core has been extensively utilized in the design and synthesis of a wide range of therapeutic agents. The acetyl and acetamido groups serve as convenient handles for chemical modification, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.

Anticancer Agents

Derivatives of **N-(4-acetylphenyl)acetamide** have shown significant promise as anticancer agents. The core structure has been incorporated into molecules targeting various cancerrelated pathways. For instance, novel thiazole-(benz)azole derivatives incorporating the **N-(4-acetylphenyl)acetamide** moiety have been synthesized and evaluated for their anticancer activity against A549 and C6 tumor cell lines.[1] Some of these compounds have demonstrated the ability to induce apoptosis in cancer cells.[1]

Another study focused on the synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties, which also exhibited significant anticancer activity. [1] Furthermore, the **N-(4-acetylphenyl)acetamide** scaffold has been used to develop inhibitors of key kinases involved in cancer progression, such as FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinases.[2][3]

Anti-inflammatory and Analgesic Agents

The structural similarity of **N-(4-acetylphenyl)acetamide** to paracetamol (acetaminophen) has inspired the development of novel anti-inflammatory and analgesic agents. By modifying the core structure, researchers have aimed to create compounds with improved efficacy and reduced toxicity profiles. For example, N-phenyl-acetamide sulfonamide derivatives have been designed as non-hepatotoxic analgesic candidates.[4] Additionally, esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids have been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities.[5]

Antiviral Agents



The versatility of the **N-(4-acetylphenyl)acetamide** scaffold extends to the development of antiviral agents. Researchers have synthesized uracil derivatives bearing an N-(4-phenoxyphenyl)acetamide moiety at the N3 position of the pyrimidine ring.[6] These compounds have demonstrated high inhibitory activity against the replication of human cytomegalovirus (HCMV).[6] The general strategy in developing many antiviral drugs is to create nucleoside analogues that terminate the elongation of the viral DNA chain during replication.[7]

Other Therapeutic Areas

The application of **N-(4-acetylphenyl)acetamide** as a building block is not limited to the aforementioned areas. Its derivatives have also been explored as:

- Anticoagulants: N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and shown to act as Factor VIIa inhibitors.[8]
- Anticonvulsants: Novel 4-quinazolinone derivatives incorporating amino acids have been designed based on structural features known for anticonvulsant activity.
- Antibacterial Agents: The chloroacetamide derivative of N-(4-acetylphenyl)acetamide has been used as a precursor for the synthesis of various heterocyclic scaffolds with antibacterial properties.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the synthetic utility and biological activity of **N-(4-acetylphenyl)acetamide** derivatives.

Table 1: Synthesis and Physicochemical Properties of Selected **N-(4-Acetylphenyl)acetamide**Derivatives



Compound	Derivative Type	Yield (%)	Melting Point (°C)	Reference
2-[(4- acetylphenyl) amino]-N-[4-(1,3- thiazol-2-yl) phenyl] acetamide	Anticoagulant	96.00	120-122	[8]
N- Metanitrobenzoyl -4-biphenyl acetamide	Anti- inflammatory	90.42	132-134	[11]
2-(4- Formylphenoxy)- N-(4- chlorophenyl)ace tamide	General Intermediate	80	-	[12]
N-(4- Ethylphenyl)-2- (4- formylphenoxy)a cetamide	General Intermediate	68	-	[12]

Table 2: Biological Activity of Selected N-(4-Acetylphenyl)acetamide Derivatives



Compound	Target/Activity	Cell Line/Model	IC₅₀/ED₅₀ (μM or mg/kg)	Reference
CHMFL-FLT3- 335	FLT3-ITD Kinase Inhibitor	MV4-11 (AML)	0.008	[2]
LASSBio-1300 (5e)	Analgesic	Writhing Test (mice)	ID50 = 5.81 μmol/kg	[4]
Compound 5f	Anticonvulsant	MES Test (mice)	ED ₅₀ = 28.90 mg/kg	[9]
Compound 6f	Anticancer	A549	-	[1]
Compound 6g	Anticancer	C6	-	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Synthesis of N-Substituted (4-Biphenyl)amides

This protocol describes a general method for synthesizing N-substituted amides from a biphenyl acetic acid precursor, which shares a similar amide synthesis step with derivatives of **N-(4-acetylphenyl)acetamide**.

- Preparation of 4-Biphenyl Acetyl Chloride: Dissolve 4-biphenyl acetic acid (500 mg) in dry benzene (10 mL) in a 50 mL round-bottom flask. Add thionyl chloride (1 mL) and reflux the mixture on a water bath for 2-3 hours.[11] The completion of the reaction can be monitored by the cessation of HCl gas evolution. The excess thionyl chloride and benzene are removed under reduced pressure to yield 4-biphenyl acetyl chloride as an oily mass.[11]
- Amide Formation: To the freshly prepared 4-biphenyl acetyl chloride, add a solution of the
 desired amide (e.g., a substituted benzamide) in a suitable solvent like pyridine.[11] The
 reaction mixture is stirred, often at room temperature, until the reaction is complete
 (monitored by TLC).



Work-up and Purification: The reaction mixture is then poured into cold water, and the
precipitated solid is filtered, washed with water, and dried. The crude product is purified by
recrystallization from a suitable solvent such as n-hexane to afford the desired N-substituted
(4-biphenyl)amide.[11]

Synthesis of 2-[(4-acetylphenyl) amino]-N-[4-(1,3-thiazol-2-yl) phenyl] acetamide (Anticoagulant)

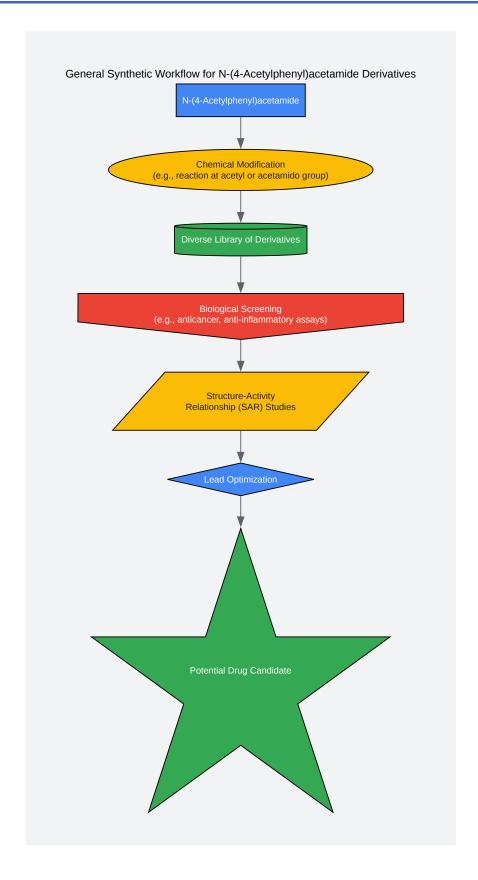
This protocol outlines a three-step synthesis based on the Schotten-Baumann reaction.[8]

- Step I: Combine chloroacetic acid and a primary aromatic amine in the presence of 10% sodium hydroxide solution.
- Step II: The product from Step I is refluxed with thionyl chloride for 30 minutes to yield an acid chloride derivative.
- Step III: The acid chloride is then reacted with another primary aromatic amine to produce the final N-phenyl-2-(phenyl-amino) acetamide derivative.[8]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of **N-(4-acetylphenyl)acetamide**.

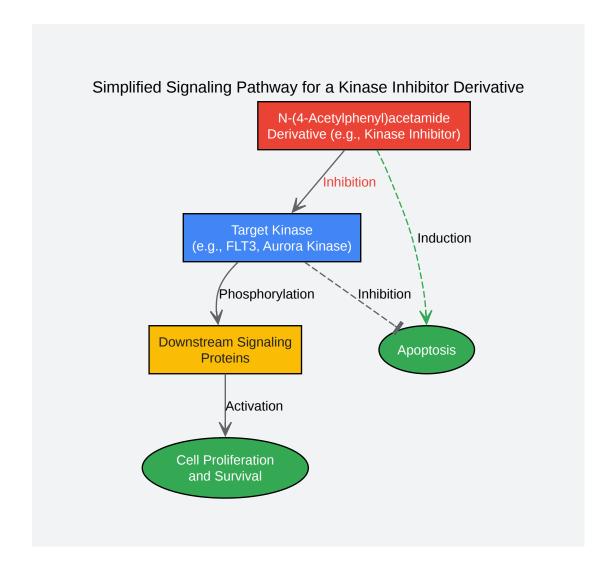




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Caption: General workflow for drug discovery using N-(4-acetylphenyl)acetamide.

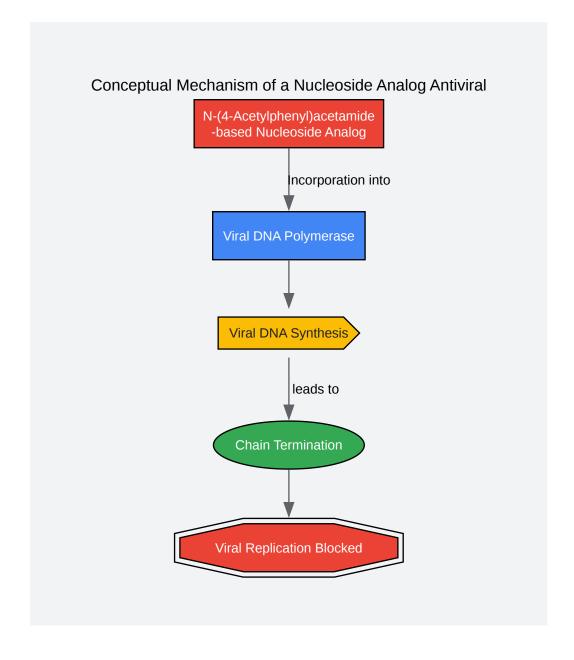




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Caption: Inhibition of a kinase signaling pathway by a derivative.





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Caption: Conceptual workflow of a nucleoside analog antiviral.

Conclusion and Future Directions

N-(4-Acetylphenyl)acetamide has proven to be a highly valuable and versatile building block in medicinal chemistry. The ease of its synthesis and the reactivity of its functional groups have enabled the creation of a vast chemical space of derivatives with a wide spectrum of biological activities. The successful development of potent and selective inhibitors for various therapeutic targets underscores the potential of this scaffold in modern drug discovery.



Future research in this area should continue to explore novel modifications of the **N-(4-acetylphenyl)acetamide** core to identify new lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold. The continued application of this building block is poised to contribute significantly to the development of new medicines to address unmet medical needs.

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